2-Benzoylvaleronitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzoylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-6-11(9-13)12(14)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOBBVMFOFGSBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375723 | |
| Record name | 2-Benzoylvaleronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-48-9 | |
| Record name | β-Oxo-α-propylbenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoylvaleronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzoylvaleronitrile
Classical Approaches to α-Keto Nitrile Synthesis
The traditional synthesis of α-keto nitriles, including 2-Benzoylvaleronitrile, has been built upon fundamental organic reactions. These methods, while foundational, often contend with challenges such as moderate yields, the need for harsh conditions, or the generation of significant side products.
Several core pathways have been established for the synthesis of molecules in the α-keto nitrile class. One primary method is the oxidation of a precursor molecule . For this compound, this can be achieved through the oxidation of 2-Benzylvaleronitrile using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an acidic medium. This reaction directly introduces the ketone functionality alpha to the nitrile group.
Another classical route is nucleophilic acylation . This involves the use of an acyl anion equivalent that can attack an appropriate electrophile. While offering high regioselectivity for α-acylation, this pathway often necessitates stringent anhydrous protocols and cryogenic temperatures to manage the reactivity of the intermediates.
Condensation routes represent a further classical approach. These methods can be highly atom-economical for certain substrates but are often hampered by the inherent instability of the cyanide group under various reaction conditions, which can lead to low yields.
Finally, the Hofmann degradation of appropriate amide precursors provides another, albeit less direct, pathway. This method utilizes common and inexpensive reagents but is often associated with moderate yields and the potential for competing fragmentation pathways.
Optimizing classical syntheses is crucial for improving efficiency and product yield. For the oxidation of 2-Benzylvaleronitrile, a key challenge is overoxidation, which is a major side reaction that can reduce the yield of the desired this compound to approximately 50%. Careful control of oxidant stoichiometry (e.g., 2.5 equivalents of KMnO₄) and reaction temperature is essential to mitigate this.
Table 1: Hofmann Degradation Optimization for Nitrile Synthesis
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Bromine Stoichiometry | 2.0–2.2 equivalents | Critical for efficient N-bromination. |
| NaOH Concentration | 10–15% (w/v) | Helps prevent the formation of byproducts. |
| Reaction Time | 4–6 hours | Aims to maximize the desired fragmentation. |
Data derived from analogous reactions and general principles of the Hofmann degradation.
For nucleophilic acylation reactions, optimization focuses on maintaining anhydrous conditions and low temperatures to stabilize the reactive organometallic intermediates and prevent side reactions.
Establishment of Core Synthetic Pathways
Modern and Sustainable Synthetic Strategies
In response to the limitations of classical methods, modern synthetic chemistry has moved towards more efficient, selective, and environmentally benign strategies. Catalysis, in particular, has opened new avenues for the synthesis of α-keto nitriles like this compound.
Catalytic methods offer the potential for milder reaction conditions, lower waste generation, and higher selectivity compared to stoichiometric classical routes.
Transition metals, particularly palladium, have become instrumental in forming carbon-carbon and carbon-heteroatom bonds. A notable strategy for synthesizing ketonitriles involves the palladium-catalyzed Suzuki coupling of amides through the cleavage of the N-C bond. researchgate.net This procedure features mild conditions and demonstrates a broad substrate scope, providing a direct and efficient route to a variety of ketonitriles. researchgate.net While a specific application to this compound is not detailed, the methodology's adaptability to diverse substrates suggests its potential applicability.
Another relevant transition metal-catalyzed approach is the titanium(III)-catalyzed cross-coupling between ketones and nitriles. acs.org This reaction provides an efficient pathway to α-hydroxyketones, which are closely related precursors to α-keto nitriles. acs.org Mechanistic studies reveal that the carbon-carbon bond formation is the turnover-limiting step and involves a catalyst-controlled radical combination. acs.org
Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis and sustainable chemistry. scienceopen.com These catalysts operate through various activation modes, including the formation of covalent intermediates or through non-covalent interactions like hydrogen bonding. scienceopen.com
In the context of α-keto nitrile synthesis, organocatalysis can be envisioned to activate precursors for subsequent reactions. For example, chiral proline-derived molecules are known to catalyze a range of transformations. scienceopen.comorganic-chemistry.org Asymmetric aminocatalysis, in particular, has been used to create complex and diverse molecular structures from simple starting materials. mdpi.com While direct organocatalytic synthesis of this compound is not prominently documented, the principles of organocatalysis offer a promising and sustainable future direction for the synthesis of chiral α-keto nitriles and their derivatives. rsc.orgrsc.org
Catalytic Syntheses of this compound
Biocatalytic Approaches to α-Keto Nitriles
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions that are often unattainable with traditional chemical methods. georgiasouthern.edursc.org While direct biocatalytic routes to this compound are not extensively documented, the synthesis of structurally related keto nitriles and their derivatives provides significant insight into potential enzymatic pathways. Enzymes, particularly ketoreductases (KREDs), nitrilases, and transaminases, are central to these transformations. georgiasouthern.edumdpi.comnih.gov
The superiority of biocatalytic reactions often lies in their enhanced regio- and enantioselectivity. georgiasouthern.edu These methods catalyze reactions under mild conditions, utilize biodegradable components, and minimize waste, aligning with green chemistry principles. georgiasouthern.edu
Key enzymatic transformations relevant to keto nitrile synthesis include:
Reduction of Keto Group: Carbonyl reductases (or ketoreductases) are widely used for the asymmetric reduction of ketones. In the context of β-ketonitriles, isolated carbonyl reductases have been employed to produce chiral β-hydroxy nitriles with excellent optical purity and yield. nih.gov This approach effectively eliminates competing side reactions often observed with whole-cell biocatalysts. nih.gov Engineered yeast keto reductase enzymes have also been successfully used for the asymmetric reduction of β-keto nitriles. georgiasouthern.edu
Hydrolysis of Nitrile Group: Nitrilases can catalyze the hydrolysis of nitriles to corresponding carboxylic acids. A sequential enzymatic process, combining a reductase to form a β-hydroxy nitrile followed by a nitrilase for hydrolysis, allows for the one-pot synthesis of β-hydroxy carboxylic acids. nih.gov This "two-step-one-pot" method enhances efficiency by avoiding the isolation of intermediates. nih.gov
Amination: Amine transaminases (ATAs) can be used to convert keto groups into amino groups. In a cascade reaction, a nitrilase first hydrolyzes a β-ketonitrile to a β-keto acid, which is then converted to a β-amino acid by an ATA. mdpi.com
These examples demonstrate the modularity of biocatalytic systems, where different enzymes can be combined in cascade reactions to produce complex molecules from simpler keto nitrile scaffolds. nih.gov
Table 1: Overview of Biocatalytic Approaches Relevant to Keto Nitrile Synthesis To view the data, click the table and scroll left or right.
| Enzyme Class | Transformation | Substrate Type | Product Type | Key Advantages |
|---|---|---|---|---|
| Carbonyl Reductase (KRED) | Asymmetric reduction of keto group | β-Ketonitriles | Chiral β-Hydroxy Nitriles | High enantioselectivity (>99% ee), eliminates side reactions. georgiasouthern.edunih.gov |
| Nitrilase | Hydrolysis of nitrile group | β-Hydroxy Nitriles | β-Hydroxy Carboxylic Acids | Can be used in sequential one-pot reactions, minimizing waste. nih.gov |
| Amine Transaminase (ATA) | Asymmetric amination of keto group | β-Keto Acids (from β-Ketonitriles) | Chiral β-Amino Acids | Enables synthesis of chiral amines; can be part of a cascade. mdpi.com |
| Protoglobin Nitrene Transferase | C-H amination | Carboxylic Acid Esters | α-Amino Esters | Direct functionalization of α-C-H bonds. nih.gov |
Electrosynthetic Methods for this compound
Electrosynthesis offers a unique approach to chemical reactions by using electrical current to drive redox transformations, often providing a greener and safer alternative to conventional methods that rely on chemical oxidants or reductants. researchgate.netwikipedia.org The application of electrosynthesis to the formation of α-keto nitriles like this compound can be inferred from methodologies developed for similar structures, such as β-ketonitriles.
A notable electrosynthetic route involves the direct cyanation of aryl methyl ketones via anodic oxidation. researchgate.net This method is advantageous as it is free of metals and chemical oxidants. researchgate.net The reaction can be performed using different cyanide sources, such as trimethylsilyl (B98337) cyanide (Me3SiCN) or potassium cyanide (KCN), to yield a range of β-ketonitriles in good yields. researchgate.net The process is facilitated by iodine (I2), which is generated in situ. researchgate.net
The general experimental setup for electrosynthesis consists of an electrochemical cell, a potentiostat, and two electrodes (anode and cathode). wikipedia.org By carefully selecting the electrode materials and solvent-electrolyte system, reaction selectivity can be controlled. For instance, graphite (B72142) anodes and lead cathodes are often used in aqueous conditions to minimize competing water electrolysis due to their high overpotentials for oxygen and hydrogen formation, respectively. wikipedia.org
Table 2: Conditions for Electrochemical Synthesis of β-Ketonitriles from Aryl Methyl Ketones. researchgate.net To view the data, click the table and scroll left or right.
| Parameter | Condition |
|---|---|
| Cell Type | Undivided cell |
| Anode | Reticulated vitreous carbon (RVC) |
| Cathode | Platinum (Pt) plate |
| Cyanide Source | Trimethylsilyl cyanide (Me3SiCN) or Potassium cyanide (KCN) |
| Mediator | Iodine (I2) |
| Solvent | Methanol (MeOH) |
| Electrolyte | Sodium iodide (NaI) |
| Key Feature | Metal- and oxidant-free anodic oxidation |
This electrochemical approach provides a direct pathway for C-H cyanation, representing a modern and efficient strategy for constructing the keto-nitrile scaffold. researchgate.net
Flow Chemistry Applications in this compound Production
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, has garnered significant attention for its ability to improve reaction efficiency, safety, and scalability. nih.govrsc.org This technology is particularly advantageous for handling hazardous reagents and for processes requiring precise control over reaction parameters like temperature and residence time. researchgate.net
A significant development in nitrile synthesis that is well-suited for flow chemistry is the van Leusen reaction, which provides a cyanide-free route from ketones to nitriles using p-toluenesulfonylmethyl isocyanide (TosMIC). rsc.org A continuous flow process for this reaction has been developed, demonstrating fast reaction times (1.5 minutes residence time) and high scalability (up to 8.8 g/h). rsc.org The process uses a simple setup and operates under mild conditions, enhancing its safety profile and making it an attractive strategy for industrial applications. rsc.org
The optimized flow setup typically involves pumping a solution of the ketone and TosMIC along with a base (e.g., sodium tert-butoxide in THF) through a heated reactor coil. rsc.org The product stream is then collected for workup. This continuous method has been successfully applied to a variety of ketones, including propiophenone (B1677668) and α-tetralone substrates, which gave excellent yields of the corresponding nitriles. rsc.org
Table 3: Substrate Scope for Continuous Flow Synthesis of Nitriles via the van Leusen Reaction. rsc.org To view the data, click the table and scroll left or right.
| Substrate (Ketone) | Product (Nitrile) | Yield (%) |
|---|---|---|
| Propiophenone | 2-Phenylpropionitrile | 90 |
| α-Tetralone | 3,4-Dihydronaphthalene-1-carbonitrile | 95 |
| 6-Methoxy-α-tetralone | 6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile | 92 |
| Piperonyl methyl ketone | 2-(Benzo[d] researchgate.netnih.govdioxol-5-yl)acetonitrile | 76 |
The integration of flow chemistry with automated platforms further accelerates the synthesis and optimization of complex molecules like nitrile-containing peptidomimetics. nih.gov Such automated systems can perform hundreds of reactions to rapidly generate derivatives for structure-activity relationship (SAR) studies, shifting the paradigm of drug discovery. nih.gov
Green Chemistry Principles in this compound Synthesis
Green chemistry is a framework of twelve principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comacs.org The synthetic methodologies discussed for this compound can be evaluated through this lens, highlighting a shift towards more sustainable chemical manufacturing. scispace.comwjpmr.com
Prevention: It is better to prevent waste than to clean it up. Flow chemistry and biocatalytic cascades are prime examples of waste prevention by often providing higher yields and selectivity, thus reducing byproducts. rsc.orgacs.org
Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org While reactions like the van Leusen synthesis have moderate atom economy due to the TosMIC reagent, other methods like direct electrochemical cyanation show promise for higher atom economy. researchgate.netrsc.org
Less Hazardous Chemical Syntheses: This principle is addressed by cyanide-free nitrile syntheses, such as the flow-based van Leusen reaction, which avoids highly toxic cyanide reagents. rsc.org Electrosynthesis also contributes by replacing hazardous chemical oxidants with electricity. researchgate.net
Designing Safer Chemicals: This principle focuses on the final product's toxicological profile.
Safer Solvents and Auxiliaries: Green chemistry encourages the use of safer solvents. sigmaaldrich.com Biocatalytic reactions are often performed in aqueous media under mild conditions. nih.gov Research into sustainable solvents is a growing area of interest for all synthetic methods. researchgate.net
Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. sigmaaldrich.com Many biocatalytic and electrochemical processes operate under such conditions. nih.govresearchgate.net Flow reactors can also improve energy efficiency through superior heat transfer, even when elevated temperatures are required. polimi.it
Use of Renewable Feedstocks: This principle encourages using raw materials derived from renewable sources.
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org The high specificity of enzymes in biocatalysis often obviates the need for protecting groups. acs.org
Catalysis: Catalytic reagents are superior to stoichiometric ones. acs.org Biocatalysis (using enzymes), electrosynthesis (using mediators), and flow processes utilizing catalytic amounts of reagents all adhere to this principle. georgiasouthern.eduresearchgate.netacs.org A transition-metal-free synthesis of β-ketonitriles using a catalytic amount of isopropanol (B130326) has also been reported. beilstein-journals.org
Design for Degradation: Chemical products should be designed to break down into innocuous products after their use.
Real-time Analysis for Pollution Prevention: Analytical methodologies should be developed to allow for real-time monitoring and control prior to the formation of hazardous substances. Flow chemistry systems are particularly amenable to the integration of in-line analytical tools. polimi.it
Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. The use of flow chemistry to handle hazardous intermediates in situ is a key example of this principle in action. rsc.org
Table 4: Mapping of Synthetic Methods to Green Chemistry Principles To view the data, click the table and scroll left or right.
| Green Chemistry Principle | Biocatalysis | Electrosynthesis | Flow Chemistry |
|---|---|---|---|
| 1. Prevention | High selectivity reduces byproducts. acs.org | High selectivity. researchgate.net | Improved yields and reduced byproducts. rsc.org |
| 3. Less Hazardous Synthesis | Avoids harsh reagents. georgiasouthern.edu | Avoids chemical oxidants/reductants. researchgate.net | Enables cyanide-free routes; safe handling of hazardous reagents. rsc.org |
| 5. Safer Solvents | Often uses aqueous media. nih.gov | Can use greener solvents like methanol. researchgate.net | Reduces solvent volume; enables use of supercritical fluids. polimi.it |
| 6. Energy Efficiency | Mild/ambient conditions. georgiasouthern.edu | Often at ambient temperature. researchgate.net | Superior heat transfer, process intensification. polimi.it |
| 8. Reduce Derivatives | High enzyme specificity avoids protecting groups. acs.org | Direct functionalization. researchgate.net | Telescoping of reaction steps. rsc.org |
| 9. Catalysis | Enzymes are catalysts. acs.org | Catalytic mediators. researchgate.net | Facilitates use of immobilized catalysts. rsc.org |
Chemical Reactivity and Transformational Chemistry of 2 Benzoylvaleronitrile
Reactivity of the Nitrile Group in 2-Benzoylvaleronitrile
The nitrile group in this compound is a versatile functional group, susceptible to a variety of transformations characteristic of α-cyanoketones. nih.gov Its reactivity is influenced by the adjacent electron-withdrawing benzoyl group, which enhances the electrophilicity of the nitrile carbon and acidifies the α-hydrogen.
Nucleophilic Additions and Cyclizations
The carbon-nitrogen triple bond of the nitrile group is polarized, making the carbon atom an electrophilic center that can be attacked by nucleophiles. wikipedia.org This fundamental reactivity opens pathways to a range of addition products. For instance, Grignard reagents can add to the nitrile to form intermediate imines, which can be subsequently hydrolyzed to yield ketones. wikipedia.org
Furthermore, the bifunctional nature of α-cyanoketones like this compound makes them excellent substrates for cyclization reactions. nih.gov These reactions can be initiated by nucleophilic attack on the nitrile, followed by intramolecular reaction with another part of the molecule. Reductive radical cyclizations, mediated by reagents like titanocene (B72419) monochloride, are a known class of reactions for cyanoketones. capes.gov.bracs.org Palladium-catalyzed asymmetric cyclizations have also been developed for related systems, leading to the formation of complex cyclic structures bearing quaternary stereocenters. While specific examples for this compound are not extensively documented, its structure is amenable to these synthetic strategies.
| Reaction Type | Typical Reagents | Intermediate/Product Class | Reference |
|---|---|---|---|
| Grignard Addition | R-MgBr, then H₃O⁺ | Ketone | wikipedia.org |
| Blaise Reaction | Organozinc reagent, then H₃O⁺ | β-Enamino ester or β-Ketoester | wikipedia.org |
| Pinner Reaction | Alcohol, HCl | Imidate, Ester | wikipedia.org |
| Reductive Radical Cyclization | Cp₂TiCl or SmI₂ | Cyclic Ketones/Amines | capes.gov.bracs.org |
| Palladium-Catalyzed Cyclization | Pd(II) catalyst, Ligand | Multifunctionalized Nitriles |
Hydrolysis and Amidation Reactions
The nitrile group of this compound can be fully or partially hydrolyzed under acidic or basic conditions. wikipedia.org Complete hydrolysis in the presence of strong acid or base yields a carboxylic acid, specifically 2-benzoylpentanoic acid, and ammonia (B1221849) (or an ammonium (B1175870) salt). libretexts.orgorganic-chemistry.org This reaction typically requires heating. masterorganicchemistry.com
Partial hydrolysis, often achieved under more controlled conditions, can stop at the amide stage, yielding 2-benzoylpentanamide. umn.edu The mechanism for hydrolysis, whether acidic or basic, involves the nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by tautomerization and further reaction to give the final products. libretexts.orgmasterorganicchemistry.com
| Reaction | Conditions | Major Product | Reference |
|---|---|---|---|
| Partial Hydrolysis | Controlled acid or base (e.g., H₂SO₄, H₂O) | 2-Benzoylpentanamide | umn.edu |
| Full Hydrolysis | Strong acid (e.g., aq. HCl, heat) or base (e.g., aq. NaOH, heat) | 2-Benzoylpentanoic acid | libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com |
Transformations at the Benzoyl Moiety
The benzoyl portion of the molecule offers additional sites for chemical transformation, including the carbonyl carbon and the aromatic phenyl ring.
Reactions at the Carbonyl Center
The carbonyl group in this compound is electrophilic and subject to nucleophilic addition, a characteristic reaction of ketones. savemyexams.com The addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate. libretexts.org Depending on the nucleophile and reaction conditions, a variety of products can be formed. For example, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would convert the carbonyl group to a secondary alcohol, yielding 1-phenyl-1-hydroxy-2-cyanopentane. It is important to note that LiAlH₄ would also reduce the nitrile group.
Addition of organometallic reagents, such as Grignard or organolithium reagents, would lead to the formation of tertiary alcohols after acidic workup. These reactions showcase the utility of the carbonyl group as a handle for constructing more complex carbon skeletons. msu.edu
Electrophilic Aromatic Substitutions on the Phenyl Ring
The phenyl ring of the benzoyl group can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The benzoyl group itself is an electron-withdrawing group due to the carbonyl's inductive and resonance effects. Consequently, it is a deactivating group, making the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. wikipedia.org It also acts as a meta-director, guiding incoming electrophiles to the position meta to the carbonyl attachment point. wikipedia.org
Typical electrophilic aromatic substitution reactions such as nitration (using a mixture of nitric and sulfuric acid) or halogenation (using Br₂ with a Lewis acid catalyst like FeBr₃) would be expected to yield the corresponding meta-substituted derivatives. wikipedia.orgminia.edu.eg For example, nitration would predominantly produce 2-(3-nitrobenzoyl)valeronitrile.
| Reaction | Reagents | Predicted Major Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-(3-Nitrobenzoyl)valeronitrile | wikipedia.org |
| Bromination | Br₂, FeBr₃ | 2-(3-Bromobenzoyl)valeronitrile | wikipedia.orgminia.edu.eg |
| Acylation (Friedel-Crafts) | RCOCl, AlCl₃ | Reaction is highly disfavored due to deactivation |
Benzylic Reactivity and Oxidations
The term "benzylic position" refers to a carbon atom directly attached to a phenyl ring. ntu.edu.sg In this compound, the carbon atom at the 2-position of the valeronitrile (B87234) chain is alpha to both the carbonyl and the nitrile group. This carbon is analogous to a benzylic position in that the C-H bond is activated. The stability of the potential radical or anionic intermediate at this site is enhanced by resonance delocalization involving both the carbonyl and nitrile groups.
This activated C-H bond is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are known to oxidize benzylic carbons that bear at least one hydrogen. ntu.edu.sgchemistrysteps.com In many cases, these harsh conditions cleave the entire alkyl side chain, leading to the formation of benzoic acid. masterorganicchemistry.com However, the oxidation of α-methylene ketones to 1,2-diketones is also a known transformation, suggesting that under specific conditions, oxidation of this compound could potentially yield a 1,2-dicarbonyl compound. mdpi.comnih.gov Radical bromination, for instance with N-bromosuccinimide (NBS), is another reaction that selectively targets the activated benzylic C-H bond. chemistrysteps.comlibretexts.org
| Reaction Type | Typical Reagents | Potential Product Class | Reference |
|---|---|---|---|
| Radical Bromination | N-Bromosuccinimide (NBS), radical initiator | α-Bromo-α-cyanoketone | chemistrysteps.comlibretexts.org |
| Oxidation | KMnO₄ (hot, concentrated) | Benzoic acid | chemistrysteps.commasterorganicchemistry.com |
| Oxidation | CuCl₂, O₂, DMF | 1,2-Diketone derivative | mdpi.comnih.gov |
Derivatives and Analogs of 2 Benzoylvaleronitrile
Design Principles for 2-Benzoylvaleronitrile Derivatives
The design of this compound derivatives is guided by established principles of medicinal and materials chemistry. The primary goal is to systematically alter the molecule's steric and electronic properties to modulate its reactivity and physical characteristics. Key strategies include:
Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar spatial or electronic characteristics to fine-tune activity.
Conformational Restriction: Introducing cyclic structures or bulky groups to limit the molecule's flexibility, which can enhance selectivity for a particular biological target or improve material properties.
Introduction of Pharmacophores: Incorporating specific structural motifs known to interact with biological targets.
Modulation of Lipophilicity: Altering the balance of hydrophilic and lipophilic groups to influence solubility and membrane permeability.
These design principles are systematically applied to the benzoyl and valeronitrile (B87234) portions of the molecule.
Synthetic Pathways to Key Analogs
The synthesis of this compound analogs involves a variety of organic reactions that allow for precise structural modifications.
Modifications to the benzoyl group are commonly achieved through the use of substituted benzoyl chlorides in acylation reactions. This allows for the introduction of a wide range of substituents onto the aromatic ring. For example, the synthesis of benzoylthioureido benzenesulfonamide (B165840) derivatives involves the reaction of substituted benzoyl chlorides with ammonium (B1175870) thiocyanate (B1210189) to form benzoyl isothiocyanates, which are then reacted with aminobenzoic acid derivatives. nih.gov
Table 1: Examples of Substituted Benzoyl Groups in Analogs
| Substituent on Benzoyl Ring | Resulting Analog Class |
| Halogens (F, Cl, Br) | Halogenated benzoylvaleronitriles |
| Alkyl groups (e.g., -CH3) | Alkyl-substituted benzoylvaleronitriles |
| Alkoxy groups (e.g., -OCH3) | Alkoxy-substituted benzoylvaleronitriles |
| Nitro groups (-NO2) | Nitro-substituted benzoylvaleronitriles |
This table illustrates common substitutions made to the benzoyl moiety to create diverse analogs.
Alterations to the valeronitrile backbone can include changing the chain length, introducing branching, or replacing the nitrile group with other functional groups. For instance, the core structure can be varied to a propionitrile (B127096) group, as seen in 2-(3-benzoylphenyl)propionitrile. The synthesis of such analogs often starts from different nitrile-containing precursors or involves chain-extension or degradation reactions.
The incorporation of heterocyclic rings is a powerful strategy for creating novel analogs with distinct chemical and biological properties. wikipedia.org Heterocycles, which are cyclic compounds containing atoms of at least two different elements in their ring(s), are prevalent in pharmaceuticals and natural products. wikipedia.orguomus.edu.iq They can be fused to the benzoyl ring or attached as substituents. For example, fusing a pyridine (B92270) ring to the benzene (B151609) ring of a benzoyl-containing structure would result in a quinoline-based analog. rsc.org The synthesis of such compounds often involves multi-step sequences, starting with the construction of the heterocyclic system followed by its attachment to the valeronitrile portion, or vice-versa.
Table 2: Examples of Heterocyclic Rings Incorporated into Analogs
| Heterocyclic Ring | Potential Point of Attachment |
| Pyridine | Fused to the benzoyl ring (forming a quinoline) rsc.org |
| Thiophene | As a substituent on the benzoyl ring |
| Furan | As a substituent on the benzoyl ring |
| Pyrrole | Fused to the benzoyl ring (forming an indole) wikipedia.org |
This table provides examples of how heterocyclic systems can be integrated into the this compound scaffold.
Modifications of the Valeronitrile Backbone
Comparative Reactivity Studies of Derivatives
Comparative reactivity studies are essential for understanding how structural modifications influence the chemical behavior of this compound derivatives. These studies often involve subjecting a series of analogs to the same reaction conditions and quantifying the reaction rates or product distributions. For example, the reactivity of derivatives with different substituents on the benzoyl ring can be compared in nucleophilic substitution or reduction reactions. The electronic nature of the substituent (electron-donating or electron-withdrawing) is expected to have a significant impact on the reactivity of both the carbonyl group and the nitrile group.
Systematic studies, such as those performed on other classes of compounds like 2-sulfonylpyrimidines, utilize techniques like NMR and UV-vis spectroscopy to determine reaction rate constants. nih.gov A similar approach could be applied to this compound derivatives to quantify their reactivity towards various nucleophiles or electrophiles.
Exploration of Structure-Reactivity and Structure-Property Relationships
The ultimate goal of synthesizing and studying derivatives is to establish clear structure-reactivity relationships (SRRs) and structure-property relationships (SPRs). umass.edulibretexts.org SRRs describe how a molecule's structure influences its chemical reactivity, while SPRs relate structure to physical or biological properties. umass.edumdpi.com
For this compound derivatives, key relationships to explore include:
Electronic Effects: The Hammett equation can be a valuable tool for quantifying the effect of substituents on the benzoyl ring on reaction rates and equilibria. libretexts.org This allows for a predictive understanding of how electron-donating or electron-withdrawing groups will affect reactivity.
Steric Effects: The size and shape of substituents can influence reaction rates by hindering the approach of reactants. umass.edu This is particularly relevant for reactions at the carbon alpha to the nitrile and carbonyl groups.
By systematically varying the structure and measuring the resulting changes in reactivity and properties, predictive models can be developed. These models are invaluable for the rational design of new this compound derivatives with desired characteristics for specific applications.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Benzoylvaleronitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon skeleton and proton environments of an organic molecule. bhu.ac.in For 2-Benzoylvaleronitrile, a combination of one-dimensional and two-dimensional NMR experiments provides a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The integration value of each signal is proportional to the number of protons it represents. libretexts.org
The aromatic protons on the benzoyl group are expected to appear in the downfield region, typically between 7.5 and 8.0 ppm. Due to the electron-withdrawing nature of the carbonyl group, the two ortho-protons are the most deshielded, followed by the para- and meta-protons, leading to complex multiplets.
The single proton on the alpha-carbon (the chiral center) is significantly deshielded by both the adjacent carbonyl and nitrile groups. This proton would likely appear as a triplet, due to coupling with the adjacent methylene (B1212753) (-CH₂) group of the propyl chain, in a region of approximately 3.5-4.5 ppm.
The protons of the n-propyl group will exhibit characteristic aliphatic signals. The terminal methyl (-CH₃) group would appear as a triplet in the upfield region (around 0.9-1.2 ppm). The two methylene (-CH₂) groups would present as complex multiplets in the 1.4-2.5 ppm range, with the methylene group closer to the chiral center appearing further downfield. youtube.com
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (ortho) | 7.8 - 8.0 | Multiplet | 2H |
| Aromatic (meta, para) | 7.5 - 7.7 | Multiplet | 3H |
| Alpha-CH | 3.5 - 4.5 | Triplet | 1H |
| Propyl-CH₂ (adjacent to chiral center) | 1.8 - 2.5 | Multiplet | 2H |
| Propyl-CH₂ (middle) | 1.4 - 1.8 | Multiplet | 2H |
This table presents predicted data based on general principles of NMR spectroscopy. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. savemyexams.com The chemical shifts are indicative of the carbon's electronic environment.
For this compound, the carbonyl carbon (C=O) is expected to be the most downfield signal, typically in the range of 190-200 ppm. researchgate.net The carbon of the nitrile group (-C≡N) usually appears around 115-125 ppm. The aromatic carbons will produce several signals between 128 and 140 ppm, with the carbon attached to the carbonyl group (ipso-carbon) being distinct. The alpha-carbon, bonded to both the carbonyl and nitrile, would be found in the 40-50 ppm range. The carbons of the propyl chain will appear in the upfield region, generally below 40 ppm. libretexts.org
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 190 - 200 |
| Aromatic (C-ipso) | 135 - 140 |
| Aromatic (C-ortho, C-meta, C-para) | 128 - 135 |
| Nitrile (C≡N) | 115 - 125 |
| Alpha-C | 40 - 50 |
This table presents predicted data based on general principles of NMR spectroscopy. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. mnstate.eduscience.gov
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu For this compound, COSY would reveal cross-peaks connecting the alpha-proton to the adjacent methylene protons of the propyl chain, and subsequently connect the signals along the entire propyl chain, confirming its structure. youtube.comweizmann.ac.il
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond C-H coupling). libretexts.org This technique would definitively link each proton signal in the aliphatic chain and the aromatic ring to its corresponding carbon atom, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds). scribd.comyoutube.com This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations for this compound would include:
Correlations from the ortho-aromatic protons to the carbonyl carbon.
Correlations from the alpha-proton to the carbonyl carbon, the nitrile carbon, and the ipso-carbon of the aromatic ring.
Correlations from the propyl chain protons to adjacent carbons, further solidifying the structure.
Infrared (IR) and Raman Vibrational Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov While IR spectroscopy measures the absorption of light due to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. wikipedia.orgspectroscopyonline.com
Characteristic Vibrational Modes and Functional Group Analysis
The IR and Raman spectra of this compound are expected to show several characteristic bands that confirm the presence of its key functional groups. mvpsvktcollege.ac.in
Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption characteristic of the nitrile group is expected in the IR spectrum around 2220-2260 cm⁻¹. This bond often produces a strong, sharp signal in the Raman spectrum as well due to its high polarizability.
Carbonyl (C=O) Stretch: A strong, sharp absorption band for the ketone carbonyl group is predicted to appear in the IR spectrum around 1680-1700 cm⁻¹, typical for an aryl ketone. libretexts.org This vibration is also Raman active.
Aromatic Ring: The benzene (B151609) ring will give rise to several signals. C-H stretching vibrations typically appear just above 3000 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations result in a series of absorptions in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Stretch: The C-H stretching vibrations of the propyl group will produce bands in the region of 2850-2960 cm⁻¹.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Nitrile | C≡N Stretch | 2220 - 2260 | Medium, Sharp | Strong |
| Ketone | C=O Stretch | 1680 - 1700 | Strong, Sharp | Medium |
| Aromatic | C=C Stretch | 1450 - 1600 | Variable | Strong |
| Aromatic | =C-H Stretch | 3000 - 3100 | Medium | Medium |
This table presents predicted data based on group frequency correlations. researchgate.netspecac.com Actual experimental values may vary.
Conformational Insights from Vibrational Spectra
Conformational analysis studies the different spatial arrangements of a molecule that arise from rotation around single bonds. fiveable.meunicamp.br For this compound, rotation around the single bond connecting the chiral alpha-carbon to the carbonyl group can lead to different stable conformers. These conformers would have distinct potential energies and could, in principle, be distinguished by vibrational spectroscopy. princeton.edu
Different conformers can exhibit slight variations in their vibrational frequencies, particularly for modes involving the atoms around the bond of rotation. For example, the C=O stretching frequency might shift slightly between different conformers due to changes in steric interactions and electronic effects. Low-temperature IR spectroscopy or detailed analysis of the Raman spectra, sometimes aided by theoretical calculations, could potentially identify the presence of multiple conformers in equilibrium. researchgate.netmdpi.com
Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy
UV-Vis spectroscopy is a powerful technique to probe the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net For this compound, the spectrum is dictated by the electronic transitions within its chromophoric benzoyl group.
Electronic Transitions and Chromophore Analysis
The primary chromophore in this compound is the benzoyl group (C₆H₅-C=O). This structural unit gives rise to distinct electronic transitions when the molecule interacts with UV light. nih.gov The expected transitions for organic compounds containing carbonyl and aromatic groups are the π → π* and n → π* transitions. scirp.org
The benzoyl chromophore contains π electrons in the benzene ring and the carbonyl group, and non-bonding (n) electrons on the carbonyl oxygen atom. The electronic spectrum is therefore expected to be characterized by the following absorption bands:
π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In benzoyl compounds like 4-benzoylbenzoic acid (4BBA), a related molecule, an intense band is observed around 260 nm, which is attributed to this type of transition within the aromatic system. acs.org Benzene itself exhibits π → π* transitions at 180, 200, and 255 nm. scirp.org The conjugation between the phenyl ring and the carbonyl group in this compound would influence the energy of these transitions.
n → π Transitions:* This transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an empty π* antibonding orbital. These transitions are characteristically weak (low molar absorptivity) and appear at longer wavelengths compared to the π → π* transitions. chemspider.com For 4BBA, a weak, broad band observed between 320-360 nm is assigned to the n→π* transition. acs.org A similar weak absorption band would be anticipated for this compound in this region. The introduction of the benzoyl group into other chromophoric systems has been shown to enhance n→π* transitions. nih.gov
The nitrile group (-C≡N) itself has possible n → σ* and π → π* transitions, but these typically occur at much shorter wavelengths, often in the vacuum UV region (<200 nm), and are less likely to be observed in a standard UV-Vis spectrum. bohrium.com Therefore, the dominant features in the UV-Vis spectrum of this compound are governed by the benzoyl moiety.
Table 5.3.1: Expected UV-Vis Absorption Data for this compound based on Analogous Compounds
| Transition Type | Expected λmax (nm) | Associated Chromophore | Expected Intensity | Reference Compound |
| π → π | ~255-265 | Benzoyl (Aromatic π system) | High (ε > 8,000) | Benzene, 4-Benzoylbenzoic Acid scirp.orgacs.org |
| n → π | ~320-360 | Benzoyl (Carbonyl C=O) | Low (ε < 2,000) | 4-Benzoylbenzoic Acid, Acetone acs.orgchemspider.com |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. For this compound (C₁₂H₁₃NO), the nominal molecular weight is 187.24 g/mol . In electron ionization (EI) mass spectrometry, a high-energy electron beam ionizes the molecule, forming a molecular ion (M⁺•), which can then break apart into smaller fragment ions. scirp.orgbeilstein-journals.org
The molecular ion peak for this compound would be expected at m/z = 187 . As the molecule contains one nitrogen atom, its molecular weight is odd, consistent with the Nitrogen Rule. acs.org
The fragmentation of the molecular ion is directed by the functional groups present, aiming to form the most stable cations and radicals. chemspider.comacs.org The key structural features of this compound are the benzoyl group and the α-substituted nitrile. The most predictable fragmentation pathway for ketones is alpha-cleavage , where the bond between the carbonyl carbon and an adjacent carbon is broken. nih.govresearchgate.net
Two primary alpha-cleavage pathways are possible:
Cleavage of the C-C bond between the carbonyl and the chiral center: This is the most likely fragmentation, as it results in the formation of a very stable benzoyl cation (an acylium ion) and a 1-cyanobutyl radical.
Benzoyl cation (C₆H₅CO⁺): This fragment would produce a prominent peak at m/z = 105 . This is a classic fragment for benzoyl-containing compounds.
Phenyl cation (C₆H₅⁺): Subsequent loss of carbon monoxide (CO) from the benzoyl cation can occur, leading to a peak at m/z = 77 .
Cleavage of the phenyl-carbonyl bond: This would lead to a C₇H₈NO⁺ fragment (m/z 130) and a phenyl radical. This pathway is generally less favored than the one producing the stable acylium ion.
Another potential fragmentation process for carbonyl compounds is the McLafferty rearrangement , which can occur if there is a γ-hydrogen available for transfer to the carbonyl oxygen. researchgate.netresearchgate.net In this compound, the propyl chain contains γ-hydrogens. This rearrangement would involve the cleavage of the bond between the α- and β-carbons, leading to the expulsion of a neutral alkene (propene, C₃H₆, mass 42) and the formation of a radical cation at m/z = 145 .
Table 5.4.1: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 187 | [C₁₂H₁₃NO]⁺• | Molecular Ion (M⁺•) |
| 145 | [C₉H₇NO]⁺• | McLafferty Rearrangement (Loss of C₃H₆) |
| 105 | [C₇H₅O]⁺ | Alpha-cleavage (Loss of •C₅H₈N radical) |
| 77 | [C₆H₅]⁺ | Loss of CO from benzoyl cation |
| 57 | [C₄H₉]⁺ | Fragmentation of the alkyl side chain |
| 41 | [C₃H₅]⁺ | Fragmentation of the alkyl side chain (allyl cation) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state.
A search of publicly available crystallographic databases indicates that the specific crystal structure of this compound has not been reported. However, based on crystallographic studies of related benzoyl compounds and flexible nitriles, a likely solid-state conformation can be predicted. rsc.orgnih.govrsc.org
Table 5.5.1: Hypothetical Crystallographic Parameters for this compound
| Parameter | Expected Value/System | Rationale/Comments |
| Crystal System | Monoclinic or Orthorhombic | Common for small, asymmetric organic molecules. |
| Space Group | P2₁/c or P-1 | Common centrosymmetric or non-centrosymmetric space groups for chiral/racemic compounds. |
| Phenyl-Carbonyl Torsion Angle | 20-50° | Non-planar arrangement is expected to minimize steric strain, based on related structures. rsc.orgrsc.org |
| Alkyl Chain Conformation | Likely all-trans (anti) | Lowest energy conformation for an unconstrained alkyl chain to facilitate efficient packing. |
Computational and Theoretical Investigations of 2 Benzoylvaleronitrile
Quantum Chemical Studies
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to model the electronic structure and energy of 2-Benzoylvaleronitrile. nih.gov These calculations allow for a detailed examination of the molecule's fundamental characteristics.
The electronic structure of a molecule dictates its chemical properties and reactivity. libretexts.org In this compound, the arrangement of electrons and the nature of the chemical bonds are influenced by its constituent functional groups: a phenyl ring, a carbonyl group (ketone), and a nitrile group, all connected by an aliphatic propyl chain.
A covalent bond is formed by the strong electrostatic attraction between a shared pair of electrons and the nuclei of the bonded atoms. physicsandmathstutor.com The bonding in this compound can be analyzed by considering the hybridization of its carbon and nitrogen atoms. The carbon atom of the carbonyl group and the carbons of the phenyl ring are sp² hybridized, leading to a trigonal planar geometry around these centers. csbsju.edu The remaining aliphatic carbons are sp³ hybridized, resulting in a tetrahedral geometry. The nitrogen atom of the nitrile group is sp hybridized, contributing to the linear geometry of the C-C≡N moiety. This hybridization scheme results in a framework of sigma (σ) bonds, with additional pi (π) bonds forming the carbonyl double bond, the delocalized system of the phenyl ring, and the nitrile triple bond. csbsju.eduumd.edu
The presence of electronegative oxygen and nitrogen atoms creates significant bond polarity. The benzoyl and nitrile groups are electron-withdrawing, which influences the electron density distribution across the entire molecule. This distribution is crucial for understanding intermolecular interactions and reactivity, as it creates electrophilic sites at the carbonyl carbon and the nitrile carbon.
| Atom/Group | Hybridization | Bonding |
|---|---|---|
| Phenyl Ring Carbons | sp² | Delocalized π-system, σ bonds |
| Carbonyl Carbon | sp² | 1 σ bond, 1 π bond to Oxygen |
| Aliphatic Chain Carbons | sp³ | σ bonds |
| Nitrile Carbon | sp | 1 σ bond, 2 π bonds to Nitrogen |
| Nitrile Nitrogen | sp | 1 σ bond, 2 π bonds to Carbon |
The geometry around the sp² hybridized carbons (phenyl ring, carbonyl carbon) is trigonal planar with approximate bond angles of 120°. savemyexams.com The sp³ hybridized carbons of the valeronitrile (B87234) backbone have a tetrahedral geometry with bond angles around 109.5°. weebly.com The cyano group (-C≡N) is linear, with a 180° bond angle. savemyexams.com
Rotation around the single bonds of the aliphatic chain gives rise to various conformations with different energies. organicchemistrytutor.com The stability of these conformations is influenced by steric hindrance between the bulky benzoyl group and the propyl chain. The most stable conformation will be the one that minimizes these steric repulsions, typically an anti-periplanar arrangement of the largest substituents. libretexts.org Computational methods can calculate the potential energy surface of the molecule as a function of its torsional angles, identifying the lowest-energy (most stable) conformations.
| Arrangement | Central Atom Type | Number of Electron Domains | Predicted Bond Angle |
|---|---|---|---|
| Linear | Nitrile Carbon (sp) | 2 | 180° |
| Trigonal Planar | Carbonyl Carbon (sp²) | 3 | 120° |
| Tetrahedral | Aliphatic Carbons (sp³) | 4 | 109.5° |
Quantum chemical calculations are a valuable tool for predicting and interpreting the spectroscopic signatures of molecules, such as those obtained from infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. By calculating the properties related to these spectroscopic techniques, a theoretical spectrum can be generated that aids in the analysis of experimental data.
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching, bending), and the frequency of this motion depends on the bond strength and the mass of the atoms involved. For this compound, key predicted vibrations would include the C≡N stretch of the nitrile, the C=O stretch of the ketone, C-H stretches of the aromatic ring and aliphatic chain, and C=C stretches of the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemistry can predict NMR chemical shifts by calculating the magnetic shielding around each nucleus (e.g., ¹H, ¹³C). These theoretical predictions help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic transitions, which occur when a molecule absorbs UV or visible light, can be predicted by calculating the energy difference between the molecule's electronic ground state and its various excited states. For this compound, important transitions would include π → π* transitions within the benzoyl group and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen.
| Spectroscopy Type | Functional Group | Expected Characteristic Signal |
|---|---|---|
| IR | Nitrile (C≡N) | Strong, sharp absorption ~2250 cm⁻¹ |
| IR | Ketone (C=O) | Strong absorption ~1685 cm⁻¹ (conjugated) |
| IR | Aromatic Ring (C=C) | Absorptions ~1600-1450 cm⁻¹ |
| ¹³C NMR | Carbonyl Carbon | Signal ~190-200 ppm |
| ¹³C NMR | Nitrile Carbon | Signal ~115-125 ppm |
| ¹H NMR | Aromatic Protons | Signals ~7.4-8.0 ppm |
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. numberanalytics.com An energy profile diagram plots the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. savemyexams.comresearchgate.net
For this compound, a key reaction would be nucleophilic addition to the electrophilic carbonyl carbon. Theoretical calculations can model the approach of a nucleophile to this carbon. By calculating the energy at each point along the reaction coordinate, chemists can identify the transition state, which is the highest energy point on the pathway. pressbooks.pub The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. numberanalytics.com The calculations can also identify any reaction intermediates, which are stable species that exist in energy minima between transition states. libretexts.org This type of analysis can be used to compare different potential reaction pathways and predict which one is more likely to occur. For instance, studies on the reactions of related β-keto nitriles have utilized DFT calculations to understand reaction selectivity and mechanisms. rsc.orgrsc.org
Prediction and Interpretation of Spectroscopic Data
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical studies often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, taking into account the forces between atoms described by a force field. mdpi.com
An MD simulation of this compound, typically in a solvent like water or an organic solvent, would reveal:
Conformational Flexibility: How the molecule transitions between different conformations at a given temperature. plos.org
Solvent Interactions: How solvent molecules arrange around the solute and the nature of their interactions (e.g., hydrogen bonding with the carbonyl oxygen).
Quantitative Structure-Activity Relationship (QSAR) Modeling in Related Systems
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. uniroma1.itresearchgate.net By developing a mathematical model, the activity of new, untested compounds can be predicted. researchgate.net
While no specific QSAR studies on this compound were identified, research on structurally related compounds highlights the utility of this approach. For example, 3D-QSAR models have been developed for pyrazole (B372694) β-ketonitrile derivatives that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). x-mol.com Succinate dehydrogenase is a crucial enzyme in cellular respiration, and its inhibition is a mechanism for certain fungicides. x-mol.com
In these studies, various molecular descriptors (e.g., steric, electronic, hydrophobic properties) of the β-ketonitrile compounds were calculated and correlated with their experimentally measured inhibitory activity. The resulting QSAR model helped to identify the key structural features required for high potency, guiding the design and optimization of new, more effective SDHI fungicides. x-mol.comkisti.re.kr Given the structural similarity, it is conceivable that this compound or its derivatives could be evaluated within such a QSAR framework to predict potential biological activities.
Development and Validation of Computational Models for Nitriles
The computational and theoretical investigation of nitrile-containing compounds, such as this compound, relies on the development and rigorous validation of robust computational models. These models are essential for predicting molecular properties, reactivity, and potential biological activity, thereby guiding experimental research. The primary methodologies employed include Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations. The credibility of these predictive tools hinges on their validation against experimental data.
Density Functional Theory (DFT) Models
DFT has emerged as a powerful tool for investigating the electronic structure and reactivity of nitriles. nih.gov These quantum mechanical calculations can determine various molecular properties, including reaction energetics, which are crucial for understanding the behavior of nitrile compounds. acs.org
One significant area of model development has been in predicting the reactivity of the nitrile group, particularly its interaction with biological nucleophiles like cysteine. nih.gov Researchers have developed DFT-based approaches to calculate the activation energies (Ea) for the nucleophilic attack on the nitrile carbon. acs.org A key aspect of this research is the validation of these computational models against experimental results. In a combined computational and experimental study, the activation energies for the reaction of various aliphatic, aromatic, and heteroaromatic nitriles with cysteine were calculated using DFT (specifically, the B3LYP/6-311++G(d,p) level of theory). nih.gov These calculated values were then compared with experimental kinetic data measured in a phosphate (B84403) buffer. acs.org
The validation showed a strong correlation between the computationally predicted activation energies and the experimentally measured reaction rates. nih.gov For a set of eleven structurally diverse nitriles, the correlation coefficient (R²) was found to be 0.86, indicating that the DFT-based model could reliably predict the relative reactivity of these compounds. nih.gov This agreement between computation and experiment substantiates the use of this DFT approach as a predictive tool for assessing nitrile reactivity. acs.org
Table 1: Validation of a DFT Model for Predicting Nitrile Reactivity with Cysteine
This table summarizes the findings from a study where DFT calculations were used to predict the reactivity of various nitrile compounds. The model's predictive power was validated by correlating the calculated activation energy with experimentally measured kinetic data.
| Computational Method | System Studied | Validation Metric | Result | Source |
| DFT (B3LYP/6-311++G(d,p)) | Reaction of 11 diverse nitriles with cysteine | Correlation Coefficient (R²) | 0.86 | nih.gov |
| DFT (B3LYP/6-311++G(d,p)) | Cysteine nucleophilic attack on nitriles | Agreement between computation and experiment | Activation energies correlate well with experimental kinetic measures | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR modeling is another cornerstone in the computational assessment of nitriles, particularly for predicting their biological activities or toxicological endpoints. acs.org QSAR models establish a mathematical relationship between the chemical structure of a compound and its activity. acs.org The development process involves compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for these compounds, and then using statistical methods to build a predictive model. europa.eu
The validation of QSAR models is a critical step to ensure their reliability and regulatory acceptance. europa.eu This process typically involves both internal validation (e.g., cross-validation) and, more importantly, external validation, where the model's predictive power is tested on a set of compounds not used in its development. europa.eu
Several QSAR models have been developed and validated for predicting the toxicity of aliphatic nitriles and other organic compounds. nite.go.jput.ee For instance, QSAR models for acute rat toxicity have been built using only chemical descriptors, achieving a mean accuracy of over 75% on an external validation set. In another study, a QSAR model was developed to predict the acute toxicity of a diverse set of organic compounds, including nitriles, to Daphnia magna. ut.ee External validation of this model yielded a coefficient of determination (R²) of 0.621. ut.ee The Hazard Evaluation Support System (HESS) also utilizes a category-based approach, which functions similarly to QSAR, to predict repeated dose toxicity. Validation of its profiler for aliphatic nitriles and other chemical classes demonstrated significant predictive power. nite.go.jp
Table 2: Examples of Validated QSAR Models for Toxicity Prediction
This table presents a selection of validated QSAR models relevant to the prediction of toxicity for various chemical classes, including nitriles. The data highlights the model type, the toxicological endpoint predicted, and the statistical results from external validation.
| Model Type/System | Toxicological Endpoint | Validation Set | Validation Statistic | Source |
| k-Nearest Neighbor (kNN) QSAR | Acute Rat Toxicity | External Validation Set | Mean Accuracy > 75% | |
| Multilinear Regression QSAR | Acute Toxicity to Daphnia magna (LC50) | External Validation Set (98 compounds) | R² = 0.621 | ut.ee |
| HESS Profiler (Category Approach) | Repeated Dose Toxicity | External Validation Set (638 chemicals) | Overall Predictivity = 77% | nite.go.jp |
Other computational approaches, such as molecular dynamics (MD) simulations, are also employed to study nitrile-containing systems. MD simulations can provide insights into the dynamic behavior of molecules, such as the interaction of a nitrile with its surrounding environment (e.g., water) or its binding stability within a biological target like an enzyme. nih.govmdpi.com For example, MD simulations have been used to investigate the hydration of 5-cyanoindole, revealing how water molecules interact with both the nitrile group and the indole (B1671886) ring to affect its vibrational frequency. nih.gov These simulations, combined with electronic structure calculations, provide a molecular-level understanding that complements experimental observations. nih.gov
Synthetic Utility and Applications of 2 Benzoylvaleronitrile in Chemical Sciences
Role as a Key Synthetic Building Block in Organic Chemistrybenchchem.comalfa-chemistry.combocsci.comwikipedia.org
2-Benzoylvaleronitrile, a nitrile derivative with the chemical formula C12H13NO, serves as a valuable building block in the field of organic synthesis. guidechem.com Its structure, featuring a benzoyl group attached to the second carbon of a valeronitrile (B87234) backbone, provides reactive sites for a variety of chemical transformations. This makes it a versatile precursor for the construction of more complex molecular architectures. wikipedia.org The presence of both a nitrile and a ketone functional group allows for a range of reactions, including reductions, oxidations, and substitutions, expanding its utility in synthetic chemistry.
The strategic placement of the benzoyl and nitrile groups allows for selective reactions. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the carbonyl group of the benzoyl moiety can undergo nucleophilic attack. This dual reactivity is a key feature that chemists exploit when designing synthetic routes to target molecules.
Precursor to Complex Pharmaceuticals and Agrochemicalsalfa-chemistry.com
The structural framework of this compound is a valuable starting point for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. uomustansiriyah.edu.iq The ability to modify its functional groups allows for the introduction of diverse substituents, leading to the generation of libraries of compounds for biological screening. lifechemicals.com For example, the nitrile group can be a precursor to various nitrogen-containing heterocycles, which are common motifs in many bioactive compounds. uomustansiriyah.edu.iqgla.ac.uk
While specific examples of commercial pharmaceuticals or agrochemicals directly derived from this compound are not extensively documented in the provided search results, its role as an intermediate is implied by its inclusion in chemical supplier catalogs for research purposes. alfa-chemistry.comscbt.com The development of new drugs and crop protection agents often involves the exploration of novel chemical space, and versatile building blocks like this compound are essential tools in this process.
Intermediate in the Synthesis of Heterocyclic Frameworks
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. uomustansiriyah.edu.iqresearchgate.net this compound can serve as a key intermediate in the synthesis of various heterocyclic frameworks. The nitrile and ketone functionalities can participate in cyclization reactions to form rings containing nitrogen and oxygen.
For instance, the reduction of the nitrile group to a primary amine, followed by intramolecular condensation with the ketone, could potentially lead to the formation of nitrogen-containing heterocyclic rings. Furthermore, the benzoyl group can be a handle for constructing fused ring systems. The versatility of this compound makes it a valuable tool for synthetic chemists aiming to create novel heterocyclic structures with diverse properties. researchgate.netijirset.com
Scaffold for Natural Product Synthesis
The synthesis of natural products, often characterized by their complex and intricate structures, is a significant area of organic chemistry. nih.govnih.govfrontiersin.org While direct application of this compound as a scaffold in the total synthesis of a specific natural product is not explicitly detailed in the provided results, its potential as a starting material or key intermediate can be inferred. uni-hannover.deresearchgate.net The carbon skeleton of this compound can be elaborated and modified to construct portions of a natural product's core structure.
The ability to perform various chemical transformations on this compound allows for the introduction of chiral centers and the construction of complex stereochemistry, which are often crucial aspects of natural product synthesis. imperial.ac.uk The development of synthetic routes inspired by biogenesis often relies on versatile building blocks that can be manipulated to achieve the desired molecular complexity. uni-hannover.de
Contributions to Medicinal Chemistry Researchbenchchem.comalfa-chemistry.comicr.ac.uknih.gov
The field of medicinal chemistry is focused on the design and synthesis of new therapeutic agents. icr.ac.uknih.gov this compound and its derivatives have the potential to contribute significantly to this area of research. alfa-chemistry.com Its chemical structure provides a foundation for the development of novel molecular scaffolds that can be further functionalized to interact with biological targets. mdpi.comnih.gov
Design and Synthesis of Novel Molecular Scaffoldsalfa-chemistry.com
A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. mdpi.com The design and synthesis of novel scaffolds are central to drug discovery, as they allow for the exploration of new chemical space and the development of compounds with improved pharmacological properties. nih.govnih.gov this compound, with its combination of an aromatic ring, a flexible alkyl chain, and reactive functional groups, is a suitable candidate for the generation of new molecular scaffolds.
By systematically modifying the benzoyl and nitrile moieties, medicinal chemists can create libraries of related compounds. lifechemicals.com These libraries can then be screened for biological activity against a variety of targets. The synthesis of such focused libraries around a central scaffold like this compound is a common strategy in modern drug discovery. researchgate.net
Exploration of Biochemical Pathways through Derivative Synthesis
Understanding biochemical pathways is crucial for the development of new drugs and for elucidating the mechanisms of disease. embl.debiorxiv.orgnih.gov The synthesis of derivatives of a lead compound can be a powerful tool for probing these pathways. By introducing specific structural changes to this compound, researchers can create molecules that interact with specific enzymes or receptors within a biochemical cascade.
Methodological Advancements in Drug Discovery Efforts
The pursuit of novel therapeutic agents is intrinsically linked to the development of innovative chemical synthesis methodologies. The ability to efficiently construct diverse molecular scaffolds is a cornerstone of modern drug discovery, enabling the exploration of new chemical space and the optimization of lead compounds. Within this context, α-acylnitriles, the chemical class to which this compound belongs, represent a valuable pharmacophore and a versatile synthetic intermediate. Methodological advancements that facilitate the synthesis and diversification of this scaffold are therefore of significant interest to medicinal chemists, as they directly impact the pace and efficiency of the drug discovery process.
These advancements are primarily focused on developing robust, high-yield, and step-economical reactions that allow for the rapid generation of compound libraries. Such libraries are essential for high-throughput screening (HTS) and for establishing detailed structure-activity relationships (SAR), a critical process in refining a hit compound into a viable drug candidate.
A notable methodological improvement is the use of microwave-assisted synthesis to accelerate reaction times and improve yields. The synthesis of β-ketonitriles, for example, can be achieved efficiently through the microwave-heated reaction of esters and nitriles in the presence of a base. This technique allows for the rapid production of a variety of β-ketonitriles, which serve as key intermediates for more complex heterocyclic systems like diaminopyrimidines, known to have potential as antiparasitic agents. The efficiency of this methodology is highlighted by its ability to produce a diverse set of analogs by varying the ester and nitrile starting materials.
The following table showcases representative outcomes from a microwave-assisted synthetic methodology for producing various β-ketonitriles, illustrating how different starting materials can be combined to rapidly generate a library of compounds for further evaluation.
| Ester Starting Material | Nitrile Starting Material | Resulting β-Ketonitrile Product | Yield (%) |
| Methyl 2-(4-isobutylphenyl)propanoate | Phenylacetonitrile | 4-(4-isobutylphenyl)-3-oxo-2-phenylpentanenitrile | 72% |
| Methyl 2-(4-isobutylphenyl)propanoate | 3-Phenylpropanenitrile | 4-(4-isobutylphenyl)-3-oxo-2-phenethylpentanenitrile | 65% |
| Methyl 2-methoxybenzoate | Phenylacetonitrile | 2-(2-methoxyphenyl)-3-oxo-2-phenylpentanenitrile | 55% |
| Methyl 4-aminobenzoate | Phenylacetonitrile | 2-(4-aminophenyl)-3-oxo-2-phenylpentanenitrile | 30% |
This table is illustrative of the yields and products from a microwave-assisted synthesis methodology for β-ketonitriles, demonstrating the creation of a compound library. Data adapted from related research.
Furthermore, methodological advancements are not limited to the initial synthesis of the core scaffold but also extend to its subsequent modification. For example, ruthenium-catalyzed tandem reactions have been developed to convert β-ketonitriles directly into β-hydroxyamides in water, providing a green and efficient pathway to another important class of molecules. acs.org This demonstrates how a single scaffold can be a branch point for diverse synthetic pathways.
The availability of such efficient synthetic routes is fundamental to drug discovery programs. It allows for the systematic modification of a core structure, like that of this compound, to probe the SAR. By synthesizing a series of analogs with varied substituents, medicinal chemists can determine which structural features are critical for biological activity and which can be modified to improve properties like potency, selectivity, and metabolic stability. nih.govnih.gov The knowledge gained from these SAR studies is what ultimately drives the hit-to-lead and lead optimization phases of drug discovery. nih.gov
Future Research Directions and Emerging Avenues for 2 Benzoylvaleronitrile
Development of Asymmetric Synthesis and Chiral Induction Methods
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. nih.gov For 2-Benzoylvaleronitrile, which possesses a chiral center at the α-position to the nitrile group, the development of asymmetric synthetic methods is a crucial research avenue. Future work will likely focus on the use of chiral catalysts and auxiliaries to control the stereochemistry of the final product. aits-tpt.edu.innih.gov
Organocatalysis, in particular, presents a powerful tool for the asymmetric synthesis of α-cyanoketones. nih.gov Chiral catalysts derived from natural products like Cinchona alkaloids have been successfully employed in the asymmetric functionalization of related α-cyanoketones. nih.gov These catalysts can activate the substrate and control the facial selectivity of the reaction, leading to high enantiomeric excess (ee). Future research could explore a broader range of chiral organocatalysts, including thioureas and squaramides, for the asymmetric synthesis of this compound and its derivatives. engineering.org.cnnih.gov
Enzymatic reactions offer another green and highly selective approach. caltech.edu For instance, enzyme-catalyzed reactions have been used for the synthesis of the related compound (S)-3-benzoylpentanenitrile, achieving high enantiomeric excess. caltech.edu This suggests that lipases or other hydrolases could be investigated for the kinetic resolution of racemic this compound or for the direct asymmetric synthesis.
| Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| P411-INC-5185 | 3-benzoyl-pentanenitrile precursor | (S)-3-benzoylpentanenitrile | 95% | caltech.edu |
| P411-INC-5186 | 3-benzoyl-pentanenitrile precursor | (S)-3-benzoylpentanenitrile | 98% | caltech.edu |
The principle of chiral induction, where a chiral element within the molecule directs the stereochemistry of subsequent reactions, is another promising area. ut.ac.irnorthwestern.edu Chiral auxiliaries, which are temporarily attached to the molecule, can be used to guide the formation of a specific stereoisomer before being cleaved. nih.gov The development of novel chiral auxiliaries that are efficient and easily recyclable will be a key focus.
Exploration of Unconventional Reactivity and Catalytic Cycles
The unique arrangement of functional groups in this compound allows for the exploration of unconventional reactivity patterns and novel catalytic cycles. The presence of both a nucleophilic nitrile group and an electrophilic benzoyl group on the same backbone makes it a versatile building block.
Future research could investigate domino or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, a catalytic cycle could be designed where an initial reaction at the nitrile or ketone moiety triggers a subsequent cyclization, leading to complex heterocyclic structures. The development of new catalytic systems, potentially involving transition metals like palladium or iridium, could unlock novel reaction pathways. nih.govnih.govorganic-chemistry.org
The exploration of photoredox catalysis could also reveal new reactivity for this compound. These reactions, which are initiated by visible light, can generate radical intermediates that participate in unique bond-forming reactions not accessible through traditional thermal methods. The development of cooperative catalytic systems, where a photoredox catalyst works in concert with an organocatalyst or a transition metal complex, could lead to highly selective and efficient transformations of this compound. frontiersin.org
Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. nih.govreb.rw These computational tools can be applied to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. nih.govescholarship.org For a target molecule like this compound, AI can play a significant role in its future development.
Retrosynthesis software, powered by AI, can propose novel and efficient synthetic pathways to this compound and its analogues. engineering.org.cnmdpi.com These programs use known chemical reactions to work backward from the target molecule to simple, commercially available starting materials. engineering.org.cn This can inspire the discovery of new and more sustainable synthetic routes.
Advanced Materials Science Applications Based on this compound Derivatives
The structural features of this compound make it a potential monomer for the synthesis of novel polymers and advanced materials. buyersguidechem.com The nitrile and ketone functionalities can be exploited for polymerization reactions, and the benzoyl group can impart desirable properties such as thermal stability and optical activity to the resulting materials. libretexts.org
One avenue of research is the development of copolymers, where this compound is polymerized with other monomers to create materials with tailored properties. wikipedia.org For example, copolymerization with monomers known to form liquid crystals could lead to new liquid crystalline materials with applications in displays and sensors. The ability to control the sequence and arrangement of the different monomer units will be crucial for tuning the material's properties.
The synthesis of polymers from renewable resources is a growing area of interest. ambeed.com While this compound itself is not derived from a renewable source, its derivatives could be designed to be biodegradable or recyclable, contributing to a more circular economy. For instance, incorporating cleavable linkages into the polymer backbone could allow for its degradation under specific conditions.
Furthermore, derivatives of this compound could be explored for applications in organic electronics. The aromatic and nitrile groups are common motifs in organic semiconductors and light-emitting materials. By modifying the structure of this compound, it may be possible to create new materials with interesting electronic and photophysical properties.
Interdisciplinary Studies Bridging Organic Synthesis and Biological Systems
The intersection of organic synthesis and biology offers exciting opportunities for the development of new therapeutic agents and research tools. northwestern.eduutexas.edubinghamton.eduiiserkol.ac.in The benzophenone (B1666685) and nitrile moieties present in this compound are found in many biologically active molecules, suggesting that its derivatives could have interesting pharmacological properties. nih.govut.ac.irmdpi.comresearchgate.net
Future research could focus on the synthesis and biological evaluation of a library of this compound derivatives. nih.govnih.govut.ac.irmdpi.commdpi.com These compounds could be screened for a variety of biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects. nih.govut.ac.ir Structure-activity relationship (SAR) studies would then be used to optimize the structure of the most promising compounds to enhance their potency and selectivity. nih.gov
Derivatives of this compound could also be designed as biological probes. nih.govnih.gov By attaching a fluorescent tag or other reporter group to the molecule, it could be used to visualize and study biological processes in living cells. nih.govnih.gov For example, a fluorescently labeled this compound derivative could be used to track the localization and activity of a specific enzyme or receptor. This would provide valuable insights into the mechanisms of disease and could aid in the development of new diagnostic tools. The interdisciplinary nature of such projects requires close collaboration between synthetic chemists and biologists. northwestern.eduutexas.eduiiserkol.ac.in
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
